molecular formula C22H28N2O7S B2788911 3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896287-54-0

3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2788911
CAS No.: 896287-54-0
M. Wt: 464.53
InChI Key: WLGSXPUJIBNMBQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O7S and its molecular weight is 464.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits Taq polymerase and telomerase , triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, which is crucial for cell division. Its inhibition of Hsp90 disrupts protein folding and degrades client proteins, leading to cell death. By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress .

Pharmacokinetics

TMP compounds are generally well-absorbed and exhibit good bioavailability .

Result of Action

The compound’s action results in the inhibition of cell growth and induction of cell death, making it a potential anti-cancer agent. It has shown notable anti-cancer effects by effectively inhibiting its targets .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-17-7-9-18(10-8-17)32(26,27)24-11-5-6-16(24)14-23-22(25)15-12-19(29-2)21(31-4)20(13-15)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSXPUJIBNMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.